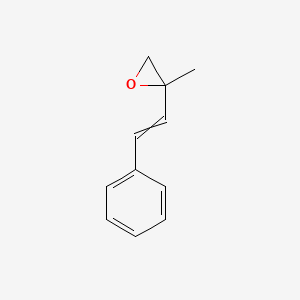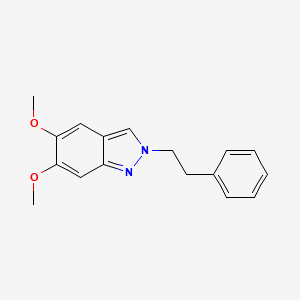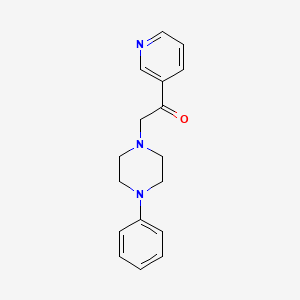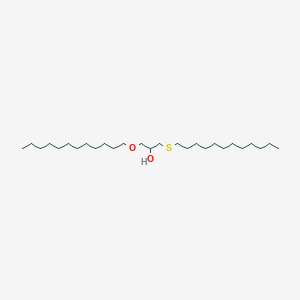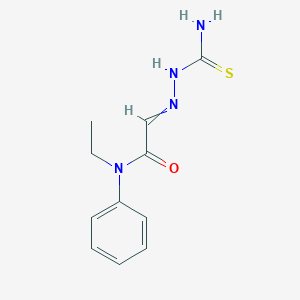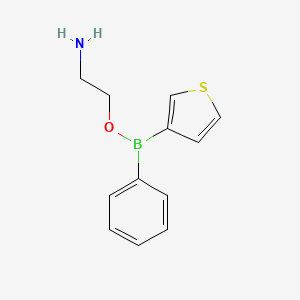
2-Aminoethyl phenyl(thiophen-3-yl)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl phenyl(thiophen-3-yl)borinate is an organoboron compound that features a boron atom bonded to a phenyl group, a thiophen-3-yl group, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl phenyl(thiophen-3-yl)borinate typically involves the reaction of phenylboronic acid with thiophene-3-boronic acid under conditions that promote the formation of the borinate ester. This can be achieved through a condensation reaction in the presence of a suitable catalyst and solvent. The aminoethyl group can be introduced through a subsequent reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl phenyl(thiophen-3-yl)borinate can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl or thiophen-3-yl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted phenyl or thiophen-3-yl derivatives.
Scientific Research Applications
2-Aminoethyl phenyl(thiophen-3-yl)borinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl phenyl(thiophen-3-yl)borinate in chemical reactions typically involves the formation of a boron-carbon bond through a transition metal-catalyzed process. In the Suzuki-Miyaura coupling, for example, the boron atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Thiophene-3-boronic acid: A boronic acid with a thiophen-3-yl group.
Aminoethylboronic acid: A boronic acid with an aminoethyl group.
Uniqueness
2-Aminoethyl phenyl(thiophen-3-yl)borinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both phenyl and thiophen-3-yl groups allows for diverse reactivity, while the aminoethyl group can enhance solubility and facilitate further functionalization.
Properties
CAS No. |
60288-68-8 |
|---|---|
Molecular Formula |
C12H14BNOS |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-[phenyl(thiophen-3-yl)boranyl]oxyethanamine |
InChI |
InChI=1S/C12H14BNOS/c14-7-8-15-13(12-6-9-16-10-12)11-4-2-1-3-5-11/h1-6,9-10H,7-8,14H2 |
InChI Key |
AZUPYQVNQFCXPX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CSC=C2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


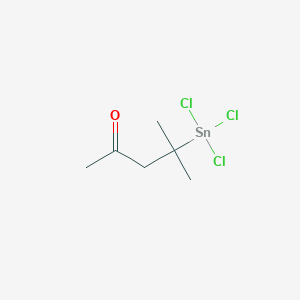
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)
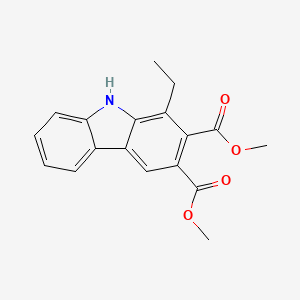
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
